molecular formula C17H13NO B100779 N-2-Naphthylbenzamide CAS No. 18271-22-2

N-2-Naphthylbenzamide

Cat. No. B100779
CAS RN: 18271-22-2
M. Wt: 247.29 g/mol
InChI Key: PBVHCWSPPOGLNA-UHFFFAOYSA-N
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Description

N-2-Naphthylbenzamide is a compound that is not directly mentioned in the provided papers, but its structural components and related reactions are discussed across several studies. The compound appears to be related to the field of organic chemistry, with potential applications in the synthesis of fluorescent compounds, pharmaceuticals, and materials with specific electronic properties.

Synthesis Analysis

The synthesis of compounds related to N-2-Naphthylbenzamide can involve various strategies, including cycloaddition reactions, Heck-mediated synthesis, and iodine-catalyzed domino reactions. For instance, a formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride has been developed, leading to fluorescent 1-amino-2,3-naphthalic anhydrides . Similarly, Heck-mediated synthesis has been employed to create [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters, which can cyclize to form compounds that are precursors to naphtho[2,1-f]isoquinolines . These methods could potentially be adapted for the synthesis of N-2-Naphthylbenzamide derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to N-2-Naphthylbenzamide has been characterized using techniques such as X-ray diffraction. For example, the crystal structure of a naphthyridinone derivative has been reported, providing insights into the arrangement of such heterocyclic compounds . This information is crucial for understanding the properties and reactivity of N-2-Naphthylbenzamide.

Chemical Reactions Analysis

N-2-Naphthylbenzamide and its derivatives can undergo various chemical reactions. Thermal fragmentation and rearrangement of N-phenylbenzamide oximes can lead to the formation of benzimidazoles and other products through a free radical mechanism . Additionally, iodine-catalyzed reactions involving 2-aminobenzamides can result in the synthesis of dibenzo[b,h][1,6]naphthyridine derivatives . These reactions highlight the reactivity of the benzamide moiety, which is a part of the N-2-Naphthylbenzamide structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-2-Naphthylbenzamide derivatives can be influenced by their molecular structure. For instance, the solubility of naphthobisbenzo[b]thiophenes in organic solvents is enhanced due to their structural curvature, and they can form well-defined crystalline states . These properties are important for the practical application of such compounds in various fields, including electronics and pharmaceuticals.

Scientific Research Applications

1. Application in Metal Ion Transport

N-Hydroxy-N-naphthylbenzamides, such as N-hydroxy-N-(2-naphthyl)benzamide, have been studied for their ability to extract and transport metal ions, specifically Cu(II), through a liquid membrane. This process is proton-driven and allows for the transfer of Cu(II) from an aqueous source phase to an organic layer, demonstrating remarkable selectivity for Cu(II) over other metal ions (Kubo, Kubo, Kaminaga, & Sakurai, 1998).

2. Potent Histone Deacetylase Inhibitors

Compounds with a 2-naphthylcarbonyl group, such as N-hydroxybenzamides, have shown promise as histone deacetylase (HDAC) inhibitors. These compounds exhibit significant growth inhibitions against a panel of tumor cells and have been modified to improve their physico-chemical profiles, resulting in compounds with improved water solubility and potential antitumor activities (Maeda et al., 2004).

3. Anti-lung Cancer Activity

A derivative of 1,2-Naphthoquinone, named N-(7,8-dioxo-7,8-dihydronaphthalen-1-yl)-2-methoxybenzamide (MBNQ), has shown potential as an anti-lung cancer agent. It induces apoptosis in lung cancer cells, presumably through the activation of p38 mitogen-activated protein kinase (MAPK), while being less toxic to normal lung cells (Nakagawa et al., 2022).

4. Supramolecular Assembly in Chromophores

Bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide (NDI) chromophores, which include benzamide functionalities, have been studied for their supramolecular assembly and macroscopic properties. Variations in their structure impact their self-assembly, crucial for applications in material science (Molla & Ghosh, 2011).

properties

IUPAC Name

N-naphthalen-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)18-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVHCWSPPOGLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171322
Record name N-2-Naphthylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-2-Naphthylbenzamide

CAS RN

18271-22-2
Record name N-2-Naphthalenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18271-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Naphthylbenzamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018271222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC99837
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99837
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Record name N-2-Naphthylbenzamide
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Record name N-2-naphthylbenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Iyanaga, Y Aihara, N Chatani - The Journal of Organic …, 2014 - ACS Publications
… The formation of arylated products was not observed at all when other directing groups, such as 4 or 5, or N-2-naphthylbenzamide 6 or the ester 7 were used (Figure 1). These results …
Number of citations: 139 pubs.acs.org
BL Hawbecker, RJ Gladon, RH Hitchcock, DH Nordeen… - 1972 - kb.osu.edu
Hydrazones have been synthesized in this study both from a variety of bicyclic ketones and from ketones containing either the 1-naphthyl or 2-naphthyl group. Three of these hydrazones…
Number of citations: 2 kb.osu.edu
K KUBO, J KUBO, C KAMINAGA, T SAKURAI - 2016 - hokuga.hgu.jp
… The physical properties of Nhydroxy-N-1-naphthylbenzamide (3c) and N-hydroxy-N-2-naphthylbenzamide (5c) have been reported in our previous paper.…
Number of citations: 3 hokuga.hgu.jp
Y Aihara, N Chatani - Journal of the American Chemical Society, 2013 - ACS Publications
… No reaction occurred when the corresponding N-2-naphthylbenzamide 3 or ester 4 was used as the substrate in place of 1a, indicating that coordination in an N,N′ fashion by the 8-…
Number of citations: 394 pubs.acs.org
DH NORDEEN, LR WYLES - The Ohio Journal of Science, 1972 - Ohio Academy of Science
Number of citations: 0
CA Cintra, A da Silva, JM Junior… - Revista Panorâmica …, 2022 - periodicoscientificos.ufmt.br
… three aromatic tertiary amides derived from benzoic acid, namely N,N-diphenylbenzamide (P1), N-phenyl-N-1naphthylbenzamide (P2) and N-phenyl-N-2-naphthylbenzamide (P3) and …
Number of citations: 1 periodicoscientificos.ufmt.br

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